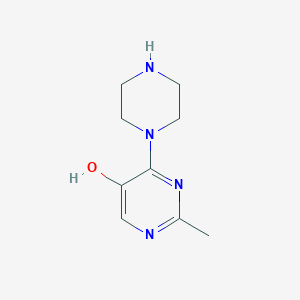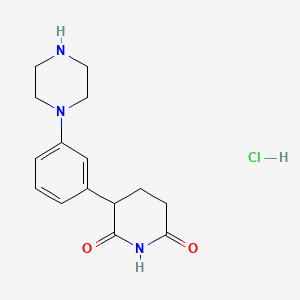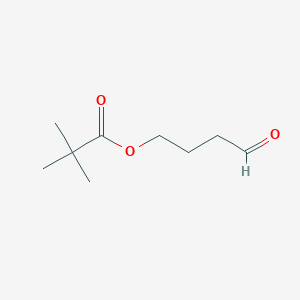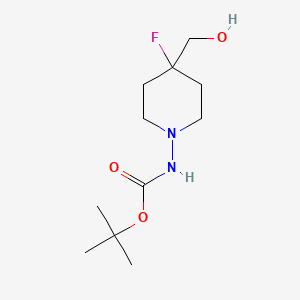
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexene derivative with a hydroxyl group and a methylprop-2-en-1-yl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-3-en-1-ol with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohex-3-en-1-one or cyclohex-3-en-1-al.
Reduction: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohexane.
Substitution: Formation of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-chloride or 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-bromide.
Applications De Recherche Scientifique
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl): Similar structure but different substitution pattern.
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexene core with different substituents.
Uniqueness
1-(2-Methylprop-2-en-1-yl)cyclohex-3-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a hydroxyl group and a methylprop-2-en-1-yl substituent makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
552283-63-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1-(2-methylprop-2-enyl)cyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-9(2)8-10(11)6-4-3-5-7-10/h3-4,11H,1,5-8H2,2H3 |
Clé InChI |
YTCAGHFIXVRLTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1(CCC=CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)



![Methyl 3-nitro-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13930614.png)




![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)




